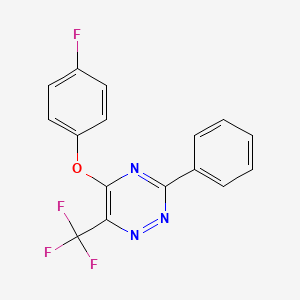
5-(4-Fluorophenoxy)-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Fluorophenoxy)-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine is a useful research compound. Its molecular formula is C16H9F4N3O and its molecular weight is 335.262. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-(4-Fluorophenoxy)-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H16F7N3O
- Molecular Weight : 451.33 g/mol
- CAS Number : 419574-04-2
The compound exhibits a variety of biological activities, primarily attributed to its ability to interact with various biological targets. It has been noted for its role as a potential anti-cancer agent through the inhibition of specific kinases involved in cancer cell proliferation.
Biological Activity Overview
Case Study 1: Antitumor Effects
In a study published in Bioorganic & Medicinal Chemistry, researchers evaluated the antitumor properties of this compound on human breast cancer cells. The compound demonstrated significant inhibition of cell proliferation at micromolar concentrations. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of the compound against Staphylococcus aureus. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting potential as an antimicrobial agent.
Research Findings
Recent findings have highlighted the importance of structural modifications in enhancing the biological activity of triazine derivatives. The trifluoromethyl and fluorophenoxy groups are critical for improving potency against targeted receptors and enzymes.
Structure-Activity Relationship (SAR)
A detailed SAR study revealed that modifications to the phenyl and trifluoromethyl groups significantly influence the biological activity. For instance:
| Modification | Effect on Activity |
|---|---|
| Addition of Trifluoromethyl | Increases lipophilicity and membrane permeability. |
| Substitution on Phenyl | Alters binding affinity to target proteins. |
科学研究应用
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazine derivatives, including 5-(4-Fluorophenoxy)-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine. Research indicates that compounds with similar structures exhibit significant activity against various pathogens:
- Antibacterial : Compounds were tested against Mycobacterium smegmatis and Pseudomonas aeruginosa, showing promising results in inhibiting bacterial growth. The presence of electron-withdrawing groups enhances this activity, making such compounds potential candidates for developing new antibiotics .
- Antifungal : The compound's derivatives have been noted for their effectiveness against fungi such as Candida albicans and Penicillium chrysogenum. This suggests a broad spectrum of antimicrobial activity that could be harnessed in pharmaceutical applications .
Anticancer Potential
Triazine derivatives are noted for their anticancer properties. The structural features of this compound may allow it to interact with cellular pathways involved in cancer progression. Studies have indicated that similar compounds can inhibit tumor growth and metastasis, making them candidates for further investigation in cancer therapy .
Agrochemical Applications
The compound's fluorinated structure suggests potential applications in agriculture as herbicides or pesticides:
- Herbicidal Activity : Research has shown that triazine derivatives can act as effective herbicides due to their ability to interfere with photosynthesis in plants. This property could be beneficial in developing new agricultural chemicals that target unwanted vegetation while minimizing harm to crops .
Synthesis and Characterization
A notable study involved the synthesis of various triazine derivatives, including this compound. Characterization techniques such as NMR and X-ray crystallography were employed to confirm their structures. The synthesized compounds were then screened for biological activities, revealing significant antimicrobial effects against both bacterial and fungal strains .
Molecular Modeling Studies
In another study, molecular modeling techniques were used to predict the interactions between the triazine derivative and various biological targets. This computational approach provided insights into the mechanism of action and helped identify specific modifications that could enhance efficacy against selected pathogens .
属性
IUPAC Name |
5-(4-fluorophenoxy)-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F4N3O/c17-11-6-8-12(9-7-11)24-15-13(16(18,19)20)22-23-14(21-15)10-4-2-1-3-5-10/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXCSWSVWOMVAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(N=N2)C(F)(F)F)OC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F4N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














